

# Application Notes & Protocols: Synthesis of Waterborne Polyurethanes using Dimethylolpropionic Acid (DMPA)

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## Compound of Interest

Compound Name: 2,2-Bis(hydroxymethyl)propionic acid

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## Introduction

Waterborne polyurethanes (WPU) are a class of environmentally friendly polymers that utilize water as the primary solvent, significantly reducing the emission of volatile organic compounds (VOCs). A key component in the synthesis of stable anionic WPUs is **2,2-bis(hydroxymethyl)propionic acid**, commonly known as dimethylolpropionic acid (DMPA). DMPA acts as an internal emulsifier, incorporating carboxylic acid groups into the polyurethane backbone.<sup>[1][2][3]</sup> These groups are subsequently neutralized to form carboxylate anions, which impart hydrophilicity and allow for stable dispersion of the polymer in water.<sup>[1][4]</sup>

The properties of the final WPU dispersion and the resulting polymer films are highly dependent on the synthesis methodology, particularly the stage at which DMPA is introduced into the reaction mixture. This document provides detailed protocols for the synthesis of WPUs using DMPA, with specific variations in the timing of DMPA addition, and presents key quantitative data to guide researchers in developing WPUs with desired characteristics for various applications, including coatings, adhesives, and drug delivery systems.<sup>[5][6]</sup>

## Experimental Protocols

The synthesis of waterborne polyurethanes using DMPA generally follows a multi-step process involving prepolymer formation, neutralization, dispersion in water, and chain extension. The following protocols detail three common variations where DMPA is added at different stages of the prepolymerization process.

## Materials

- Polyol: Poly(tetramethylene glycol) (PTMG), Polycarbonate diol (PCD), Polyester polyol, etc. (dried under vacuum before use)
- Diisocyanate: Isophorone diisocyanate (IPDI), Hexamethylene diisocyanate (HDI), etc.
- Internal Emulsifier: Dimethylolpropionic acid (DMPA) (dried under vacuum before use)
- Neutralizing Agent: Triethylamine (TEA)
- Chain Extender: Ethylenediamine (EDA), Hydrazine (Hz)
- Solvent (optional): Acetone, Methyl ethyl ketone (MEK)
- Catalyst (optional): Dibutyltin dilaurate (DBTDL)
- Deionized Water

## Protocol 1: DMPA Addition Before Prepolymer Formation

This method involves reacting DMPA with the diisocyanate before the addition of the main polyol. This approach can lead to shorter prepolymer chains and a higher degree of micro-phase separation in the final polymer film.<sup>[5][7]</sup>

- Reaction Setup: A four-necked flask equipped with a mechanical stirrer, a thermometer, a condenser, and a nitrogen inlet is used.
- Initial Charge: Charge Isophorone diisocyanate (IPDI) and Methyl ethyl ketone (MEK) into the reactor at 50°C with stirring at 150 rpm.

- **DMPA Addition:** After 30 minutes of homogenization, add Dimethylolpropionic acid (DMPA) and increase the temperature to 60°C. Continue stirring for 90 minutes.[\[5\]](#)
- **Polyol Addition:** Add the polyol to the mixture and stir for 30 minutes.
- **Catalyst Addition:** Introduce the catalyst (e.g., DBTDL) and raise the temperature to 75°C. Continue the reaction for 90 minutes to form the NCO-terminated prepolymer.[\[5\]](#)
- **Neutralization:** Cool the prepolymer to 50°C and add Triethylamine (TEA) for neutralization of the carboxylic acid groups of DMPA. Stir for 30 minutes.
- **Dispersion:** Add deionized water dropwise under vigorous stirring (e.g., 1000 rpm) to achieve phase inversion and form a stable dispersion.
- **Chain Extension:** Add the chain extender (e.g., Ethylenediamine) to the dispersion and continue stirring for 1 hour to complete the reaction.

## Protocol 2: DMPA Addition During Prepolymer Formation

In this protocol, DMPA is added after the initial reaction between the polyol and the diisocyanate has commenced. This can result in a random distribution of DMPA units along the polyurethane backbone.[\[5\]](#)

- **Reaction Setup:** Utilize the same setup as in Protocol 1.
- **Initial Charge:** Charge the polyol and MEK into the reactor at 50°C with stirring.
- **Diisocyanate Addition:** After 30 minutes, add IPDI and continue stirring at 60°C for 90 minutes.[\[5\]](#)
- **DMPA and Catalyst Addition:** Add DMPA and stir for 30 minutes, followed by the addition of the catalyst.[\[5\]](#)
- **Prepolymerization:** Continue the reaction until the desired NCO content is reached, which can be monitored by titration.

- Neutralization, Dispersion, and Chain Extension: Follow steps 6-8 from Protocol 1.

## Protocol 3: DMPA Addition After Prepolymer Formation

This method involves the formation of the main prepolymer from the polyol and diisocyanate, followed by the addition of DMPA. This generally leads to longer prepolymer chains.[\[5\]](#)[\[7\]](#)

- Reaction Setup: Use the same setup as described in Protocol 1.
- Initial Charge: Charge the polyol and MEK into the reactor at 50°C with stirring.
- Prepolymer Formation: Add IPDI and the catalyst, then increase the temperature to 70°C and react for 90 minutes.[\[5\]](#)
- DMPA Addition: Add DMPA to the NCO-terminated prepolymer and continue the reaction at 70°C for another 90 minutes.[\[5\]](#)
- Neutralization, Dispersion, and Chain Extension: Proceed with steps 6-8 as outlined in Protocol 1.

## Data Presentation

The following tables summarize typical quantitative data for the synthesis of waterborne polyurethanes using DMPA. These values can be adjusted to achieve desired properties.

Table 1: Typical Formulation for DMPA-based Waterborne Polyurethane Synthesis

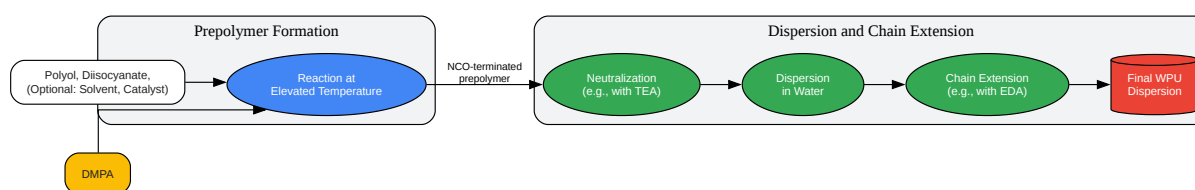
Component	Role	Typical Amount (by weight)	Reference
Polyol (e.g., PTMG, PCD)	Soft Segment	50 - 70%	<a href="#">[1]</a> <a href="#">[5]</a>
Diisocyanate (e.g., IPDI)	Hard Segment	20 - 40%	<a href="#">[1]</a> <a href="#">[5]</a>
DMPA	Internal Emulsifier	2 - 6%	<a href="#">[2]</a> <a href="#">[8]</a>
Neutralizing Agent (e.g., TEA)	Neutralizer	Stoichiometric to DMPA	<a href="#">[9]</a>
Chain Extender (e.g., EDA)	Hard Segment	Variable	<a href="#">[1]</a> <a href="#">[6]</a>
Solvent (e.g., Acetone, MEK)	Viscosity Reducer	20 - 30% of prepolymer mass	<a href="#">[5]</a> <a href="#">[8]</a>
Deionized Water	Dispersion Medium	To achieve desired solids content	<a href="#">[1]</a>

Table 2: Influence of DMPA Addition Stage on WPU Properties

Property	DMPA Added Before Prepolymer	DMPA Added During Prepolymer	DMPA Added After Prepolymer	Reference
pH	~8.5 - 9.2	~8.5 - 9.2	~8.0	[5]
Viscosity	Lower	Highest	Lower	[5]
Mean Particle Size	Smaller	Intermediate	Largest	[5]
Prepolymer Length	Shortest	Intermediate	Longest	[5][7]
Micro-phase Separation	Higher Degree	Random	Lower Degree	[5][7]
Storage Modulus of Film	Lowest	Intermediate	Highest	[5][7]

## Mandatory Visualizations

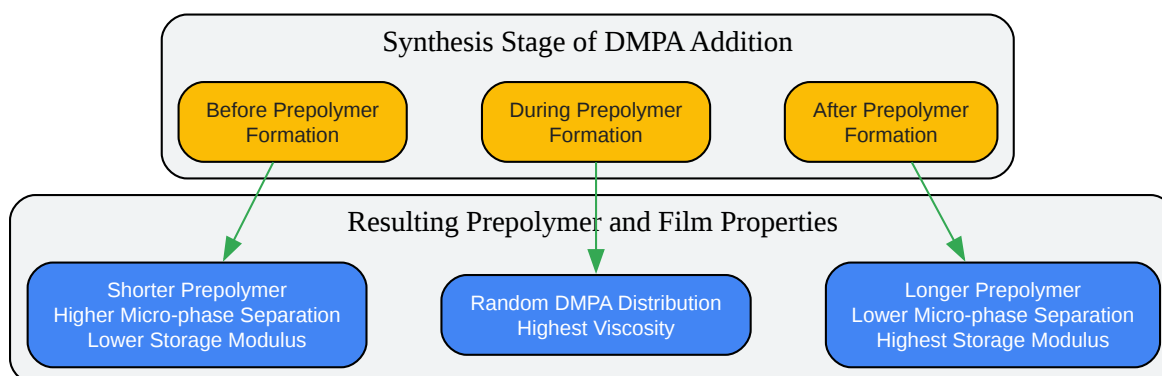
### Experimental Workflow for WPU Synthesis using DMPA



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Caption: General workflow for the synthesis of waterborne polyurethanes (WPU) using DMPA.

## Logical Relationship of DMPA Addition Time and WPU Properties



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Caption: Impact of DMPA addition timing on WPU prepolymer structure and final film properties.

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- To cite this document: BenchChem. [Application Notes & Protocols: Synthesis of Waterborne Polyurethanes using Dimethylolpropionic Acid (DMPA)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145961#synthesis-of-waterborne-polyurethanes-using-dmpa]

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